N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine
CAS No.: 220158-68-9
Cat. No.: VC6450894
Molecular Formula: C19H22N2
Molecular Weight: 278.399
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 220158-68-9 |
|---|---|
| Molecular Formula | C19H22N2 |
| Molecular Weight | 278.399 |
| IUPAC Name | N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine |
| Standard InChI | InChI=1S/C19H22N2/c1-3-7-15(8-4-1)13-21(14-16-9-5-2-6-10-16)19-17-11-20-12-18(17)19/h1-10,17-20H,11-14H2 |
| Standard InChI Key | KDGSINLHKLATBU-UHFFFAOYSA-N |
| SMILES | C1C2C(C2N(CC3=CC=CC=C3)CC4=CC=CC=C4)CN1 |
Introduction
Chemical Characteristics and Structural Properties
Molecular Architecture
The compound’s core consists of a 3-azabicyclo[3.1.0]hexane system—a fused bicyclic structure combining cyclopropane and piperidine moieties. The nitrogen atom at position 3 participates in the bicyclic framework, while the amine group at position 6 is substituted with two benzyl groups, conferring steric bulk and lipophilicity . Key physicochemical properties include:
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Molecular Formula:
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Molecular Weight: 278.399 g/mol
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IUPAC Name: N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine
The bicyclic structure imposes significant conformational restraint, reducing rotational freedom and enhancing binding specificity in molecular interactions. This rigidity is critical for mimicking bioactive conformations of flexible amines in drug-target complexes .
Spectroscopic and Computational Data
Experimental characterization of N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine remains sparse, but computational predictions provide insights:
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Polar Surface Area (PSA): 38.05 Ų, indicating moderate permeability .
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LogP: 0.192, suggesting balanced hydrophilicity and lipophilicity .
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Exact Mass: 278.1783 g/mol, corroborating the molecular formula.
These properties align with trends observed in central nervous system (CNS)-targeted drugs, though specific bioavailability studies are lacking .
Synthesis and Functionalization Strategies
Cyclopropanation and Core Formation
The 3-azabicyclo[3.1.0]hexane scaffold is typically constructed via intramolecular cyclopropanation of α-diazoacetates using transition-metal catalysts. For example, ruthenium(II)-catalyzed reactions enable efficient ring closure, yielding the bicyclic amine core with high stereoselectivity . Subsequent protection of the amine group (e.g., with tert-butoxycarbonyl (Boc)) prevents undesired side reactions during functionalization .
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